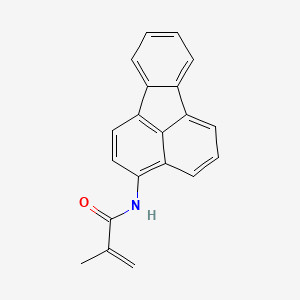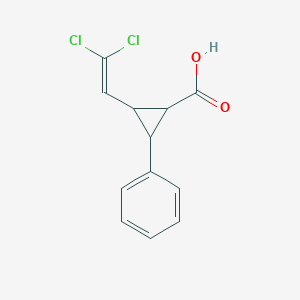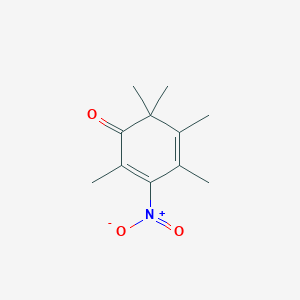
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluoranthen-3-yl)-2-methylprop-2-enamide typically involves the reaction of fluoranthene with an appropriate amide precursor under specific conditions. One common method involves the use of fluoranthene-3-boronic acid as a starting material. This compound is reacted with an amide precursor in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the desired reaction conditions and product purity. Additionally, the use of high-throughput screening methods can aid in optimizing reaction conditions for maximum yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution reactions can be carried out using nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent and the reaction conditions.
Applications De Recherche Scientifique
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(Fluoranthen-3-yl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence various signaling pathways, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the amide functional group.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with a structure similar to anthracene but with a different arrangement of the fused rings.
Uniqueness
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide is unique due to the presence of both the fluoranthene moiety and the amide functional group. This combination imparts distinct chemical and physical properties to the compound, making it suitable for a wide range of applications. The amide group can participate in hydrogen bonding and other interactions, enhancing the compound’s solubility and reactivity compared to its parent hydrocarbon .
Propriétés
Numéro CAS |
63225-34-3 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
N-fluoranthen-3-yl-2-methylprop-2-enamide |
InChI |
InChI=1S/C20H15NO/c1-12(2)20(22)21-18-11-10-16-14-7-4-3-6-13(14)15-8-5-9-17(18)19(15)16/h3-11H,1H2,2H3,(H,21,22) |
Clé InChI |
YFFGXHOVQJRKFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)


![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
